molecular formula C12H15ClN2O2 B1433348 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1253415-34-7

8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1433348
CAS RN: 1253415-34-7
M. Wt: 254.71 g/mol
InChI Key: CGGHBVQUYKWZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CPDA, is a heterocyclic compound consisting of a pyridine ring and a spiro ring connected by a double bond. It is a member of the pyridinium class of compounds and is used in a variety of scientific research applications. CPDA is a colorless, water-soluble solid that is stable in air and has a melting point of 95-97 °C. CPDA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its derivatives can be synthesized through various chemical reactions, including the Mannich reaction, which has been used to synthesize similar compounds showing growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
  • Crystal Structure Analysis : Detailed structural studies, including X-ray diffraction techniques, have been employed to analyze the solid-state structures of similar compounds, helping to understand their geometric and stereogenic configurations (Kılıç et al., 2009).

Applications in Material Science

  • Nonlinear Optical Properties : Certain derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been identified as promising materials for nonlinear optical devices. Studies on single crystal growth and characterization have shown their potential in applications like frequency doublers for laser diodes (Kagawa et al., 1994).

Pharmacological Research

  • Biological Evaluation : Some derivatives have been evaluated for biological activities, such as their potential as σ1 receptor ligands for tumor imaging, highlighting the versatility of this chemical structure in pharmacological research (Xie et al., 2015).

Environmental Applications

  • Water Purification : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been utilized in the synthesis of compounds for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the compound's utility in environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).

Biochemical Analysis

Biochemical Properties

8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of LATS1/2 enzymes, which are crucial in regulating cell proliferation and apoptosis . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of LATS1/2 enzymes, inhibiting their activity and leading to downstream effects on cell proliferation and apoptosis . Additionally, it can activate or inhibit other enzymes and proteins involved in various biochemical pathways, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cell proliferation and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures allows it to interact with specific biomolecules and exert its effects on cellular processes.

properties

IUPAC Name

8-(2-chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHBVQUYKWZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (895 μL, 6.98 mmol) and 2-chloro-4-fluoropyridine (1.01 g, 7.68 mmol) in dioxane (15 mL) was added N,N-diisopropylethylamine (1.83 mL, 10.5 mmol). Argon was bubbled through the reaction mixture for 5 minutes before it was heated to 120° C. in microwave for 3 hours. After evaporation, purification by chromatography (silica gel, 20 g, 30 to 10% ethyl acetate in heptane) afforded the title compound (1.3 g, 73%) as a yellow solid.
Quantity
895 μL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.